

An In-Depth Technical Guide to the Spectroscopic Properties of Adamantane-1-Carbohydrazide

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Compound of Interest

Compound Name: Adamantane-1-carbohydrazide

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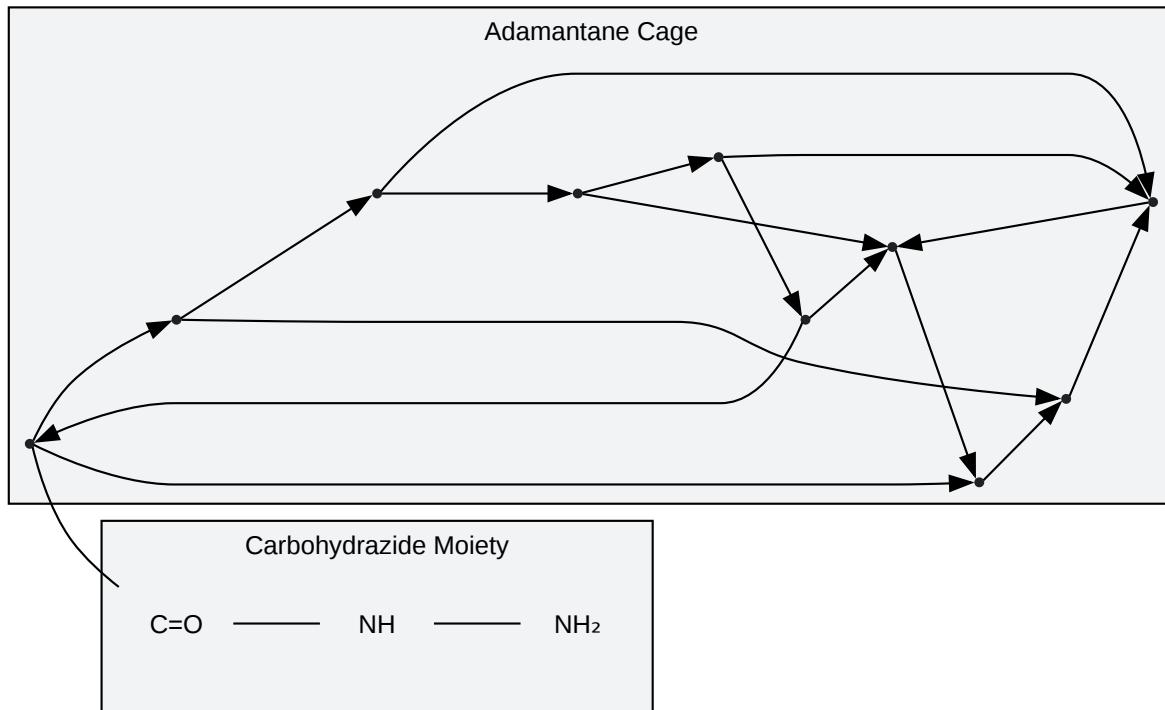
Introduction

Adamantane-1-carbohydrazide is a unique molecule that marries the rigid, lipophilic adamantane cage with the versatile carbohydrazide functional group. This structure makes it a valuable building block in medicinal chemistry and materials science.[1][2] The adamantane moiety is known to impart favorable pharmacokinetic properties, such as increased metabolic stability and bioavailability, to drug candidates.[1] The carbohydrazide group, on the other hand, serves as a versatile linker and a pharmacophore, capable of forming various derivatives like hydrazones with a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][3] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the structural elucidation of its derivatives.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **adamantane-1-carbohydrazide**, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The molecular formula for **adamantane-1-carbohydrazide** is $C_{11}H_{18}N_2O$, with a molecular weight of 194.27 g/mol .[4][5] The key structural components to consider in its spectroscopic analysis are the adamantane cage and the carbohydrazide moiety (-CONHNH₂).



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Caption: Molecular structure of **adamantane-1-carbohydrazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **adamantane-1-carbohydrazide**, both ¹H and ¹³C NMR provide distinct signals characteristic of the adamantane cage and the carbohydrazide group.

¹H NMR Spectroscopy

The proton NMR spectrum of **adamantane-1-carbohydrazide** is characterized by signals arising from the adamantane cage protons and the NH and NH₂ protons of the carbohydrazide group.

- Adamantane Protons: The highly symmetrical nature of the adamantane cage results in overlapping signals for its protons.^[6] Typically, the signals for the adamantane protons appear in the range of δ 1.6-2.0 ppm.^[7] These signals often present as multiplets or broad singlets due to the complex spin-spin coupling between the numerous cage protons.
- Carbohydrazide Protons: The protons of the -CONHNH₂ group are exchangeable and their chemical shifts can be influenced by solvent, concentration, and temperature.
 - The NH proton typically appears as a singlet.
 - The NH₂ protons also often appear as a singlet.

Table 1: Expected ¹H NMR Chemical Shifts for **Adamantane-1-carbohydrazide**

Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity
Adamantane-H	1.6 - 2.0	m, br s
-NH-	Variable (often broad)	s
-NH ₂	Variable (often broad)	s

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

- Adamantane Carbons: Due to its symmetry, unsubstituted adamantane shows two signals in its ¹³C NMR spectrum.^[8] For **adamantane-1-carbohydrazide**, the substitution at the C-1 position removes some of this symmetry, leading to four distinct signals for the adamantane cage carbons. The chemical shifts are influenced by their proximity to the electron-withdrawing carbohydrazide group.^[9]

- Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is significantly deshielded and appears at a much lower field, typically in the range of δ 170-180 ppm.[10]

Table 2: Expected ^{13}C NMR Chemical Shifts for **Adamantane-1-carbohydrazide**

Carbon Type	Expected Chemical Shift (δ , ppm)
Adamantane-C (quaternary, C1)	~40
Adamantane-C (methine, CH)	~28
Adamantane-C (methylene, CH ₂)	~36-39
Carbonyl-C (C=O)	~176

Experimental Protocol for NMR Spectroscopy

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the complex adamantane proton signals.

Sample Preparation:

- Dissolve approximately 5-10 mg of **adamantane-1-carbohydrazide** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can help in observing the exchangeable NH and NH₂ protons.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **adamantane-1-carbohydrazide** will show characteristic absorption bands for the N-H, C-H, and C=O bonds.

- N-H Stretching: The N-H stretching vibrations of the primary amine (NH_2) and the secondary amide (NH) groups typically appear as two distinct bands in the region of $3200\text{-}3400\text{ cm}^{-1}$.^[7] One paper reports peaks at 3332.47 and 3278.23 cm^{-1} for the N-H stretch.^[7]
- C-H Stretching: The C-H stretching vibrations of the adamantane cage are observed in the region of $2800\text{-}3000\text{ cm}^{-1}$.^[7] Specific peaks have been reported at 2912.48 , 2894.13 , and 2849.49 cm^{-1} .^[7]
- C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected around $1613\text{-}1670\text{ cm}^{-1}$.^{[7][11]}
- N-H Bending (Amide II): The N-H bending vibration of the amide group typically appears around $1520\text{-}1550\text{ cm}^{-1}$.^[7] A peak has been reported at 1523.69 cm^{-1} .^[7]
- C-H Bending: The C-H bending vibrations of the adamantane cage are observed at lower wavenumbers, typically around $1368\text{-}1452\text{ cm}^{-1}$.^[7]

Table 3: Key IR Absorption Bands for **Adamantane-1-carbohydrazide**

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
N-H	Stretching	3200 - 3400
C-H (adamantane)	Stretching	2800 - 3000
C=O (amide)	Stretching (Amide I)	1613 - 1670
N-H (amide)	Bending (Amide II)	1520 - 1550
C-H (adamantane)	Bending	1368 - 1452

Experimental Protocol for IR Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

- KBr Pellet Method: Mix a small amount of **adamantane-1-carbohydrazide** with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

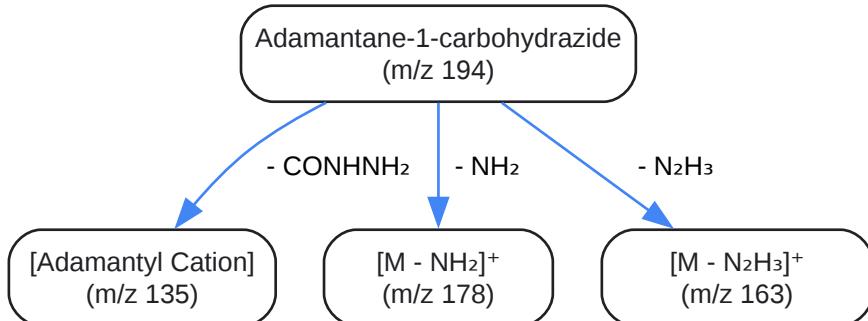
- Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

- Molecular Ion (M^+): The molecular ion peak for **adamantane-1-carbohydrazide** is expected at a mass-to-charge ratio (m/z) of 194.[5]
- Fragmentation Pattern: The fragmentation of 1-substituted adamantanes can follow several pathways.[12] Common fragmentation patterns for adamantane derivatives involve the loss of the substituent or fragmentation of the adamantane cage itself.[13]
 - A prominent peak is often observed at m/z 135, corresponding to the adamantyl cation ($[\text{C}_{10}\text{H}_{15}]^+$), formed by the cleavage of the bond between the adamantane cage and the carbohydrazide group.
 - Other fragments may arise from the loss of parts of the carbohydrazide moiety, such as the loss of NH_2 (m/z 178) or N_2H_3 (m/z 163).

- Further fragmentation of the adamantyl cation can lead to smaller hydrocarbon fragments.



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Caption: Proposed mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Instrumentation:

- A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

- EI-MS: Introduce a small amount of the sample into the ion source, either directly via a solid probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
- ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source via direct infusion or through a liquid chromatograph (LC).

Data Acquisition:

- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). The ionization energy for EI is typically 70 eV.[\[13\]](#)

Conclusion

The spectroscopic properties of **adamantane-1-carbohydrazide** are well-defined and provide a comprehensive picture of its molecular structure. NMR spectroscopy confirms the carbon-hydrogen framework of the adamantane cage and the carbohydrazide moiety. IR spectroscopy clearly identifies the key functional groups, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This in-depth understanding is crucial for researchers in drug discovery and materials science who utilize this versatile molecule in the synthesis of novel compounds with tailored properties.

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